![molecular formula C8H21OSi2 B1591501 1,1,1-Triethyl-3,3-dimethyldisiloxane CAS No. 80907-11-5](/img/structure/B1591501.png)
1,1,1-Triethyl-3,3-dimethyldisiloxane
Overview
Description
1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2 . It is a derivative of disiloxane, a type of silicone, with triethyl and dimethyl substituents .
Molecular Structure Analysis
The molecular structure of 1,1,1-Triethyl-3,3-dimethyldisiloxane consists of two silicon atoms connected by an oxygen atom, with triethyl and dimethyl groups attached to the silicon atoms . The average mass of the molecule is 204.457 Da, and the monoisotopic mass is 204.136566 Da .Physical And Chemical Properties Analysis
1,1,1-Triethyl-3,3-dimethyldisiloxane is a liquid at room temperature . The refractive index n20/D is 1.370 . The boiling point is 171-172°C , and the specific gravity is 0.811 . It also has a hydrolytic sensitivity of 1, indicating no significant reaction with aqueous systems .Scientific Research Applications
Preparation of Hyper-cross-linked Porous Polymers
1,1,1-Triethyl-3,3-dimethyldisiloxane can be used in the preparation of hyper-cross-linked porous polymers (HCP-TTDs). These polymers are prepared by the Friedel–Crafts alkylation reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane and formaldehyde dimethyl acetal (FDA) .
Water Treatment
The prepared HCP-TTDs exhibit excellent adsorption capacities for organic dyes in aqueous solution. They can adsorb Malachite green: 2346 mg g−1, Congo red: 2052 mg g−1, and Rhodamine B: 1938 mg g−1 .
Chromium Ion Adsorption
The functionalization of HCP-TTDs can be realized by the condensation reaction of 3-(2-aminoethylamino)propyl-dimethoxymethylsilane (AAMD) and the alkali-treated porous polymer. The functionalized HCP-TTD displayed high adsorption performance for chromium ion, and the adsorption capacity was up to 76.9 mg g−1 .
Catalyst in Condensation Reactions
1,1,1-Triethyl-3,3-dimethyldisiloxane can be used as a catalyst in condensation reactions. For instance, pre-synthesized 1,1,1-trimethyl-3,3,3-triethoxydisiloxane (MQ3) was condensed by the addition of a catalyst that averaged the product (MQ4) structure .
Mechanism of Action
Target of Action
This compound belongs to the class of organosilicon compounds, which are known for their wide range of applications in various fields such as materials science, pharmaceuticals, and chemical synthesis .
Mode of Action
Organosilicon compounds, in general, are known for their ability to form stable covalent bonds with other elements, which can lead to various chemical reactions .
Biochemical Pathways
Organosilicon compounds are known to participate in a variety of chemical reactions due to their unique chemical properties .
properties
InChI |
InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLXGYDOJZVEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556460 | |
Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80907-11-5 | |
Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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